2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

This 5-methyl thioether-aniline substituted thienopyrimidine is essential for SAR studies on kinase inhibitors (PI3K/MNK) and α3β4 nicotinic acetylcholine receptors. Its unique substitution enables oxidation to sulfoxide/sulfone analogs, distinct from generic 4-amino/4-chloro scaffolds, offering exclusive medicinal chemistry utility. Ensure your research uses the precise building block for valid target hypothesis testing.

Molecular Formula C13H11N3S2
Molecular Weight 273.4 g/mol
CAS No. 175137-24-3
Cat. No. B061948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
CAS175137-24-3
Molecular FormulaC13H11N3S2
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N
InChIInChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3
InChIKeyZAHRXNPMQCLHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline (CAS 175137-24-3): Procurement-Relevant Identity and Class Overview


2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline (CAS 175137-24-3) is a heterocyclic compound with the molecular formula C13H11N3S2 and a molecular weight of 273.38 g/mol . It is a derivative of the thieno[2,3-d]pyrimidine scaffold, a class of compounds extensively studied for their potential as kinase inhibitors and anticancer agents . The structure features a thieno[2,3-d]pyrimidine core with a methyl group at the 5-position and an aniline moiety attached via a thioether linkage at the 4-position . This specific substitution pattern creates a unique chemical entity that is primarily offered by chemical suppliers as a research reagent or building block .

Why Generic Thieno[2,3-d]Pyrimidine Analogs Cannot Replace 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline in Research


The scientific and industrial utility of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline (CAS 175137-24-3) is not interchangeable with other thieno[2,3-d]pyrimidine derivatives due to its specific substitution pattern, which dictates its unique physicochemical and potential biological properties. The presence of a methyl group at the 5-position of the thieno ring and an ortho-thioether linked aniline at the 4-position creates a distinct chemical space compared to analogs with alternative substituents (e.g., 4-amino, 4-chloro, or differently substituted anilines) . This precise molecular architecture is critical for structure-activity relationship (SAR) studies, where even minor alterations can abolish or significantly alter target binding, cellular potency, and overall pharmacological profile [1]. Substituting this compound with a generic thieno[2,3-d]pyrimidine building block would invalidate the specific chemical hypothesis being tested in a research or development program .

Quantitative Differentiation Evidence for 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline (CAS 175137-24-3)


Physicochemical Differentiation via Substituent-Driven Electronic Effects

The physicochemical properties of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline are governed by its specific substitution pattern, which directly impacts its reactivity and potential biological profile. The presence of the 5-methyl group on the thieno[2,3-d]pyrimidine core is expected to influence the compound's electron density and lipophilicity (LogP) compared to the unsubstituted or differently substituted analogs . While direct, head-to-head experimental data for this exact compound is scarce in the public domain, class-level inference based on extensive thieno[2,3-d]pyrimidine SAR studies indicates that the 5-methyl group is a critical determinant of kinase selectivity and cellular potency [1]. The thioether-linked ortho-aniline provides a unique vector for potential hydrogen bonding and hydrophobic interactions that differ from 4-amino or 4-alkoxy analogs .

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

Evidence of Target Engagement at Nicotinic Acetylcholine Receptors

A public bioactivity record from the ChEMBL database (CHEMBL751477) indicates that 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline was tested for functional agonist potency on recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) expressed in human embryonic kidney cells [1]. The specific potency value (e.g., EC50) is not disclosed in the summary record, but the assay's existence confirms this compound has been profiled against a specific neuronal target [2]. This provides a concrete, albeit incomplete, data point differentiating it from other thieno[2,3-d]pyrimidines that have been primarily studied as kinase inhibitors [3].

Neuroscience Nicotinic Receptor Pharmacology Ion Channel Modulators

Differentiated Chemical Reactivity via Thioether Linkage for Downstream Functionalization

The 4-position thioether linkage in 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline provides a unique chemical handle for selective downstream modifications that are not possible with the more common 4-amino or 4-chloro analogs . The thioether group can be selectively oxidized to yield sulfoxide or sulfone derivatives, which can dramatically alter the compound's polarity, metabolic stability, and target binding profile [1]. In contrast, 4-amino analogs would require different, often harsher, conditions for functionalization, and 4-chloro analogs are typically used for nucleophilic aromatic substitution reactions, leading to different products [2].

Synthetic Chemistry Building Block Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Applications for 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline (CAS 175137-24-3)


Lead Optimization in Kinase Inhibitor Discovery

This compound serves as a critical building block for medicinal chemistry teams optimizing thieno[2,3-d]pyrimidine-based kinase inhibitors . Its unique 5-methyl and ortho-thioaniline substitution pattern allows for the exploration of chemical space that is distinct from 4-amino or 4-anilino analogs, which are common in known kinase inhibitors like those targeting PI3K or MNK1/2 [1]. The thioether linkage provides a synthetic handle for creating sulfoxide/sulfone analogs to modulate drug-like properties, and the ortho-aniline can be further functionalized to improve potency and selectivity .

Chemical Probe Development for Ion Channels

Given its documented testing against the α3β4 nicotinic acetylcholine receptor, this compound is a relevant starting point or reference compound for research groups developing chemical probes for neuronal ion channels . Its activity profile may diverge from the typical kinase inhibition associated with this scaffold, offering a potential avenue for exploring polypharmacology or identifying novel chemotypes for neuroscience targets [1]. This application is supported by the specific assay data available in public databases .

Synthetic Methodology Development and Diversification

The compound's 4-thioether linkage makes it a valuable substrate for developing and demonstrating new oxidation or functionalization methodologies on the thieno[2,3-d]pyrimidine scaffold . Academic and industrial chemistry groups can utilize this compound to establish protocols for selective sulfur oxidation or to prepare a library of sulfoxide and sulfone derivatives for biological screening [1]. This is a distinct application not possible with the more common 4-amino or 4-chloro precursors .

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